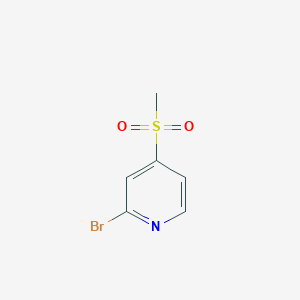

2-Bromo-4-(methylsulfonyl)pyridine

Description

BenchChem offers high-quality 2-Bromo-4-(methylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(methylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWJBAZLEUHHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Methylsulfonyl Pyridine and Analogous Pyridine Derivatives

Precursor Synthesis and Halogenation Strategies

The construction of 2-Bromo-4-(methylsulfonyl)pyridine typically commences with the synthesis of appropriately substituted pyridine (B92270) precursors, followed by carefully orchestrated halogenation and sulfonylation reactions. The electron-deficient nature of the pyridine ring presents unique challenges to direct electrophilic substitution, necessitating specialized synthetic approaches.

Bromination Protocols for Pyridine Scaffolds

The introduction of a bromine atom at the 2-position of the pyridine ring is a critical step. Several methods have been developed to achieve this transformation with high regioselectivity and efficiency.

Direct Halogenation Approaches

Direct bromination of pyridine derivatives can be achieved using molecular bromine (Br₂), often in the presence of a catalyst or under forcing conditions. For instance, the bromination of 4-(methylsulfonyl)pyridine (B172244) with bromine in a suitable solvent like acetic acid can yield 2-Bromo-4-(methylsulfonyl)pyridine. However, direct halogenation can sometimes lead to a mixture of mono- and di-brominated isomers, which can be challenging to separate. google.com The use of oleum (B3057394) (65%) and Br₂ has also been reported for the bromination of certain pyridine derivatives, though this method often requires high temperatures and can be slow. google.com

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated and deactivated pyridine rings. researchgate.netthieme-connect.de This reagent offers milder reaction conditions compared to direct bromination with Br₂. researchgate.net The bromination of pyridine derivatives with NBS can be influenced by the solvent and the nature of the substituents on the pyridine ring. thieme-connect.de For example, the bromination of activated pyridines, such as those bearing hydroxy, amino, or methoxy (B1213986) groups, with NBS can proceed with high regioselectivity and yield. researchgate.netthieme-connect.de The reactivity of the pyridine substrate generally decreases in the order of amino > hydroxy > methoxy. researchgate.netthieme-connect.de In some cases, the reaction can be carried out under radical generating conditions, such as with the use of UV light or radical initiators. google.com

| Reactant | Brominating Agent | Conditions | Product | Yield | Reference |

| 4-(tert-butyl)pyridine | NBS | 0–25°C, DCM or ACN | 2-Bromo-4-(tert-butyl)pyridine | - | |

| 2-Amino-6-methylpyridine | NBS, Benzoyl Peroxide | CCl₄, with or without water | Ring and/or side-chain brominated products | - | researchgate.net |

| 4-Methoxypyridine | BuLi-LiDMAE, 1,2-dibromotetrachloroethane | - | 2-Bromo-4-methoxypyridine | - | arkat-usa.org |

Copper Bromide Mediated Bromination

Copper(II) bromide (CuBr₂) can be employed as a selective brominating agent for certain organic compounds, including ketones. mdma.ch While direct application to 4-(methylsulfonyl)pyridine is not extensively detailed in the provided results, copper-catalyzed reactions are common in pyridine chemistry. For instance, copper(I) bromide has been used as a catalyst in coupling reactions involving bromopyridine derivatives. google.com The reaction of ketones with CuBr₂ in a chloroform-ethyl acetate (B1210297) solvent system leads to the formation of α-bromo ketones with high selectivity. mdma.ch This suggests the potential for copper-mediated methodologies in the functionalization of pyridine rings, although specific examples for the direct bromination of 4-(methylsulfonyl)pyridine are not explicitly provided.

Sulfonylation Methods for Pyridine Functionalization

The introduction of the methylsulfonyl group is another key transformation in the synthesis of the target molecule. This is typically achieved through the oxidation of a corresponding thioether precursor.

Oxidation of Thioether Precursors

A common and effective method for the synthesis of sulfones is the oxidation of the corresponding sulfides (thioethers). researchgate.net In the context of 2-Bromo-4-(methylsulfonyl)pyridine synthesis, this would involve the oxidation of 2-bromo-4-(methylthio)pyridine (B8757221). Various oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in the presence of sulfuric acid and acetic acid has been used for the in situ oxidation of a methylthio-substituted pyridine derivative to the corresponding sulfone. google.com Other methods for synthesizing pyridyl sulfones include the metal-catalyzed coupling of sulfinate salts with halopyridines. researchgate.net

| Precursor | Oxidizing Agent | Product | Reference |

| 3-2-(4-(methylthio)phenyl)acetylpyridine | Hydrogen peroxide, H₂SO₄, Acetic Acid | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | google.com |

| 2-Bromo-4-(methylthio)pyridine | - | 2-Bromo-4-(methylsulfonyl)pyridine | Implied by general sulfone synthesis methods researchgate.net |

Direct Introduction of Methylsulfonyl Group

The direct installation of a methylsulfonyl group onto a pyridine ring is a critical transformation in the synthesis of compounds like 2-bromo-4-(methylsulfonyl)pyridine. One of the most common and straightforward methods to achieve this is through the oxidation of a corresponding methylthio-substituted pyridine.

The oxidation of a 2-bromo-4-(methylthio)pyridine precursor to the desired sulfone is a well-established and efficient method. This transformation is typically accomplished using various oxidizing agents. For instance, m-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose, effectively converting the sulfide (B99878) to a sulfone. organic-chemistry.org Other reagents, such as hydrogen peroxide in the presence of a suitable catalyst like tantalum carbide or niobium carbide, can also be employed, offering high yields and selectivity. organic-chemistry.org The choice of catalyst can influence whether the reaction stops at the sulfoxide (B87167) or proceeds to the sulfone. organic-chemistry.org Biotechnological methods, utilizing microorganisms such as Cunninghamella echinulata, also present a green alternative for this oxidation, potentially offering high conversion rates without the formation of over-oxidized byproducts. mdpi.com

Another approach involves the direct sulfonylation of a pyridine derivative. This can be achieved by reacting a suitable pyridine precursor with a methylsulfonylating agent, such as methylsulfonyl chloride, in the presence of a base. This method allows for the direct incorporation of the methylsulfonyl group, bypassing the need for a sulfide intermediate.

Base-catalyzed cross-coupling reactions between sulfinates and N-amidopyridinium salts have also been shown to directly introduce a sulfonyl group at the C4 position of pyridines. rsc.org This method offers a direct route to 4-sulfonylated pyridines.

Regioselective Synthesis and Isomer Control

Achieving the desired substitution pattern, particularly in polysubstituted pyridines, is a significant challenge in synthetic organic chemistry. Regioselectivity, the control of where substituents are placed on the pyridine ring, is governed by a combination of directing group effects, steric hindrance, and the electronic nature of both the pyridine ring and the incoming substituent.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridine derivatives. acs.orgrsc.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG), which is a functional group that can coordinate to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org

For pyridine systems, which are inherently electron-deficient, the use of a DMG is often necessary to achieve selective metalation, as direct lithiation can be complicated by nucleophilic addition of the organolithium reagent to the ring. uwindsor.ca Common DMGs for pyridines include amides, carbamates, and halogens. acs.orgnih.gov Once the pyridine ring is lithiated at a specific position, this intermediate can then react with an electrophile to introduce a new substituent with high regioselectivity. For instance, a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of azabiaryls, showcasing the utility of this method in constructing complex pyridine derivatives. nih.gov The choice of base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is crucial to avoid competitive nucleophilic attack on the pyridine ring. uwindsor.ca

Steric and Electronic Influence on Substitution Patterns

The substitution pattern on a pyridine ring is heavily influenced by both steric and electronic effects. manchester.ac.ukacs.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, which typically occurs at the 3-position, the most electron-rich carbon. wikipedia.org Conversely, the ring is more susceptible to nucleophilic attack, primarily at the 2- and 4-positions, which are more electron-deficient. scribd.com

The presence of existing substituents on the pyridine ring further dictates the position of subsequent functionalization. Electron-donating groups can activate the ring towards electrophilic attack and influence the regioselectivity, while electron-withdrawing groups have the opposite effect. researchgate.net For example, in the synthesis of 2,4-disubstituted pyridines, the nature of the substituent at the 2-position can direct an incoming group to the 4-position.

Steric hindrance also plays a critical role. manchester.ac.uk Bulky substituents can block access to adjacent positions, forcing incoming reagents to react at less sterically hindered sites. This principle is often exploited to control the regiochemical outcome of a reaction. For instance, the presence of a large group at the 2-position can favor substitution at the 4- or 5-position. The interplay between these electronic and steric factors allows for a degree of control over the synthesis of specific isomers of substituted pyridines. manchester.ac.uk

Novel and Green Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of pyridine derivatives. These include the use of novel catalytic systems and the application of flow chemistry.

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of synthesizing sulfonylated pyridines, various transition-metal-catalyzed reactions have been developed. Gold-catalyzed sulfonylation of aryl iodides with sodium sulfinates provides an efficient route to aryl sulfones. acs.org Similarly, copper-catalyzed coupling of sulfinic acid salts and aryl iodides has been shown to produce diaryl sulfones in excellent yields. researchgate.net Palladium catalysts are also widely used in cross-coupling reactions to form C-S bonds. researchgate.net

Recent research has also explored photocatalytic and electrocatalytic methods for pyridine synthesis, which can offer mild reaction conditions and high selectivity. numberanalytics.com For example, visible-light photocatalysis has been utilized for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com Transition-metal-free processes, such as the use of a phenalenyl-based photoredox catalyst for the denitrogenation of tosylhydrazones, also provide a novel route to aryl alkyl sulfones. rsc.org

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, is gaining traction for the synthesis of pyridine derivatives due to its numerous advantages. numberanalytics.com This technology allows for enhanced heat and mass transfer, reduced reaction times, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. numberanalytics.comorganic-chemistry.org

The scalability of pyridine synthesis can be significantly improved using continuous flow reactors. numberanalytics.com For instance, the N-oxidation of pyridine derivatives has been successfully demonstrated in a packed-bed microreactor, offering a safer and more efficient process compared to batch methods. organic-chemistry.org The synthesis of various pyridine derivatives, including 2-methylpyridines and trisubstituted pyridines, has also been achieved using flow chemistry, highlighting its versatility. beilstein-journals.orgresearchgate.net The ability to precisely control reaction parameters in a flow system can lead to higher yields and purities of the desired products. organic-chemistry.org

Solvent-Free Reaction Conditions

The pursuit of environmentally benign chemical processes has led to the exploration of solvent-free reaction conditions, a cornerstone of green chemistry. These methods aim to reduce or eliminate the use of hazardous and volatile organic solvents, which are often a major source of chemical waste and environmental pollution. researchgate.net In the context of synthesizing 2-bromo-4-(methylsulfonyl)pyridine and its analogs, solvent-free approaches, particularly mechanochemistry, offer a promising and sustainable alternative to traditional solution-phase chemistry. researchgate.neteurekaselect.comacs.org

Mechanochemistry involves the use of mechanical force, such as grinding, milling, or shearing, to induce chemical reactions in the solid state. researchgate.netscielo.brorganic-chemistry.org This technique can lead to higher yields, shorter reaction times, and can sometimes enable reactions that are difficult to achieve in solution. researchgate.net The absence of a solvent minimizes waste generation and simplifies product purification. scielo.br

Several solvent-free methods have been successfully applied to the synthesis of various pyridine derivatives. These techniques often involve the neat reaction of starting materials, sometimes with the addition of a solid-supported catalyst or a small amount of a liquid to aid the reaction (liquid-assisted grinding). rsc.org

Mechanochemical Synthesis of Pyridine Derivatives:

A notable example of a solvent-free approach is the mechanochemical synthesis of substituted pyridine derivatives. For instance, the Hantzsch-type synthesis of 4-substituted-2,6-dimethyl-3,5-pyridinecarboxylates has been achieved in excellent yields through rapid oxidation of 1,4-dihydropyridines using ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions. eurekaselect.com This reaction proceeds to completion within 15 minutes, highlighting the efficiency of this method. eurekaselect.com

Similarly, a copper(II)-catalyzed multicomponent reaction of pyridine derivatives, iodonium (B1229267) ylides, and 1,4-quinones has been developed using a ball milling technique at room temperature. acs.org This solvent-free protocol provides a sustainable route to isoindolo[2,1-a]pyridine/isoquinoline scaffolds in good to excellent yields and is scalable to the gram scale. acs.org The reaction tolerates a wide range of functional groups on the pyridine ring. acs.org

Manual grinding and vortex mixing are also effective mechanochemical techniques. scielo.br The synthesis of 2-phenylimidazo[1,2-α]pyridine has been demonstrated by grinding 2-bromoacetophenone (B140003) and 2-aminopyridine (B139424) for 30 minutes, affording the product in 77% yield without further purification. scielo.br Another example is the mechanochemically activated magnesium(0) metal-mediated direct C-4-H alkylation of pyridines with alkyl halides, which proceeds with excellent regioselectivity and functional group tolerance. organic-chemistry.org

Research Findings on Solvent-Free Pyridine Synthesis:

The following table summarizes various solvent-free synthetic methods for pyridine derivatives, showcasing the diversity of reactions that can be conducted without a bulk solvent.

| Product Type | Reactants | Conditions | Yield | Reference |

| 4-Substituted-2,6-dimethyl-3,5-pyridinecarboxylates | Hantzsch-type 1,4-dihydropyridines, Ceric ammonium nitrate | Solvent-free, 15 minutes | Excellent | eurekaselect.com |

| Isoindolo[2,1-a]pyridine/isoquinoline derivatives | Pyridine derivatives, Iodonium ylides, 1,4-quinones, Copper(II) acetate | Ball milling (RETSCH MM400), room temperature | Good to excellent | acs.org |

| 2-Phenylimidazo[1,2-α]pyridine | 2-Bromoacetophenone, 2-Aminopyridine | Manual grinding, 30 minutes | 77% | scielo.br |

| 2-Phenylimidazo[1,2-α]pyridine | 2-Bromoacetophenone, 2-Aminopyridine | Vortex mixing (700 rpm), 10 minutes | - | scielo.br |

| C-4 Alkylated Pyridines | Pyridines, Alkyl halides, Magnesium(0) metal | Ball milling | - | organic-chemistry.org |

| Pyridine-2,6-bis(2-bromo-propane-1,3-dione) | Pyridine-2,6-bis(propane-1,3-dione), N-Bromosuccinimide (NBS) | Solvent-free | 74-81% | scirp.org |

| Pyridine-2-yl substituted ureas | Pyridine N-oxides, Dialkylcyanamides | Solvent- and halide-free | 63-92% | rsc.org |

While a specific solvent-free synthesis for 2-bromo-4-(methylsulfonyl)pyridine is not explicitly detailed in the reviewed literature, the successful application of these methods to a wide array of analogous pyridine derivatives, including brominated and functionalized systems, strongly suggests the feasibility of developing such a protocol. The principles of mechanochemistry and solid-state synthesis provide a clear pathway for future research in this area, aiming for a more sustainable production of this important chemical compound.

Reaction Chemistry and Selective Functionalization of the 2 Bromo 4 Methylsulfonyl Pyridine Scaffold

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, allowing for the assembly of simple starting materials into complex target molecules. organic-chemistry.orgcognitoedu.org For 2-bromo-4-(methylsulfonyl)pyridine, the bromine atom serves as a versatile handle for a variety of C-C bond forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the C-Br bond, often facilitating oxidative addition to the metal center.

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have revolutionized the synthesis of biaryl compounds and other complex molecules. nih.gov The 2-bromo-4-(methylsulfonyl)pyridine scaffold is an excellent substrate for several of these methodologies.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.govnih.govgre.ac.uk This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of 2-bromo-4-(methylsulfonyl)pyridine, Suzuki-Miyaura coupling provides an efficient route to 2-aryl-4-(methylsulfonyl)pyridines.

A typical procedure involves the reaction of 2-bromo-4-(methylsulfonyl)pyridine with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and efficiency. nih.govresearchgate.net For instance, the use of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane/water mixture has been reported to be effective for the coupling of various arylboronic acids with bromopyridine derivatives. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromo-4-(methylsulfonyl)pyridine Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | High |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Excellent |

This table is a representative example and specific yields may vary based on detailed experimental conditions.

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction provides a powerful method for the vinylation of aryl and vinyl halides. organic-chemistry.orgnih.gov For 2-bromo-4-(methylsulfonyl)pyridine, the Heck reaction allows for the introduction of alkenyl substituents at the 2-position.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a base, like triethylamine (B128534) or potassium carbonate. wikipedia.orgnih.gov The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. libretexts.org Double Heck cross-coupling reactions have also been reported for dibrominated pyridines, leading to the formation of di(alkenyl)pyridines. researchgate.net

Table 2: Representative Heck Coupling Reactions with Bromopyridines

| Entry | Alkene | Catalyst | Base | Solvent | Product Type |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-Styrylpyridine derivative |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 2-(2-Ethoxycarbonylvinyl)pyridine derivative |

| 3 | 1-Octene | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Toluene | 2-(Oct-1-en-1-yl)pyridine derivative |

This table illustrates the versatility of the Heck reaction with bromopyridines. Specific substrates and conditions will determine the exact outcome.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. scirp.orgwikipedia.org This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.org The alkynylation of 2-bromo-4-(methylsulfonyl)pyridine via the Sonogashira coupling provides access to 2-alkynyl-4-(methylsulfonyl)pyridines, which are valuable intermediates for further transformations. scirp.org

The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine). scirp.orgorganic-chemistry.orglibretexts.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. organic-chemistry.org

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF |

| 3 | 1-Heptyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane |

This table provides examples of typical conditions for the Sonogashira coupling of bromopyridines.

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and a palladium or nickel catalyst. rhhz.netdtu.dk This reaction is a powerful tool for the formation of C-C bonds, particularly for the coupling of aryl and vinyl halides with alkyl or aryl Grignard reagents. rhhz.net While less common than Suzuki or Heck couplings for this specific scaffold, the Kumada coupling offers an alternative approach for the functionalization of 2-bromo-4-(methylsulfonyl)pyridine.

The Negishi coupling, on the other hand, employs an organozinc reagent as the coupling partner. beilstein-journals.org It is known for its high functional group tolerance and has been used in the synthesis of complex molecules. beilstein-journals.org The in-situ generation of an organozinc derivative from a lithiated pyridine (B92270) followed by a Negishi cross-coupling with an aryl bromide has been reported as a strategy for C-C bond formation. beilstein-journals.org

Table 4: General Conditions for Kumada and Negishi Couplings

| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Substrate |

| Kumada | RMgX (Grignard) | NiCl₂(dppp) or Pd(PPh₃)₄ | Aryl/Vinyl Halide |

| Negishi | RZnX | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Aryl/Vinyl Halide or Triflate |

This table outlines the general components of Kumada and Negishi coupling reactions.

Alkylation and Acylation Reactions

While cross-coupling reactions are dominant, direct alkylation and acylation at the pyridine ring of 2-bromo-4-(methylsulfonyl)pyridine are less common due to the electron-deficient nature of the ring. However, functionalization of substituents attached to the pyridine ring is a viable strategy. For instance, if a group introduced via cross-coupling contains a reactive site, it can be further alkylated or acylated.

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, but it is generally not applicable to electron-deficient pyridine rings. coreyorganics.comchemicalbook.com Nucleophilic substitution reactions on the pyridine ring, where the bromine atom acts as a leaving group, are more plausible, especially with strong nucleophiles. The formation of nitriles through nucleophilic substitution with a cyanide salt is a method for extending a carbon chain. cognitoedu.org This can be followed by hydrolysis to a carboxylic acid or reduction to an amine. cognitoedu.org

Annulation Reactions Utilizing Pyridine Derivatives

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a powerful strategy for constructing fused heterocyclic systems. The 2-bromo-4-(methylsulfonyl)pyridine scaffold is an excellent starting point for such transformations, typically via a two-step sequence involving initial substitution followed by cyclization.

A prominent example of this strategy is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. This class of compounds is of significant interest in medicinal chemistry. bio-conferences.orgthieme-connect.com The synthesis generally begins with the nucleophilic substitution of the bromine atom on the 2-bromo-4-(methylsulfonyl)pyridine scaffold with an amine, yielding a 2-aminopyridine (B139424) intermediate. This intermediate can then undergo a variety of annulation reactions. The classic Tschitschibabin reaction, for instance, involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org More modern, metal-catalyzed approaches are also prevalent. Copper- and iron-catalyzed methods allow for the condensation of 2-aminopyridines with reagents like nitroolefins or ketones to construct the fused imidazole (B134444) ring under relatively mild conditions. thieme-connect.comorganic-chemistry.org

The general pathway involves the initial formation of the 2-amino-4-(methylsulfonyl)pyridine, which then acts as the foundational unit for the subsequent ring-forming reaction. This modular approach allows for the introduction of diversity at various points in the synthesis, leading to a wide array of substituted imidazo[1,2-a]pyridines.

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of synthetic chemistry, and the 2-bromo-4-(methylsulfonyl)pyridine scaffold is highly amenable to these transformations. The activated nature of the C2 position facilitates both nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-bromo-4-(methylsulfonyl)pyridine. The strong electron-withdrawing effect of the 4-methylsulfonyl group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at the C2 position, thereby facilitating the displacement of the bromide leaving group. myttex.net This allows for the efficient formation of bonds between the pyridine ring and nitrogen, oxygen, and sulfur nucleophiles.

The introduction of nitrogen-based substituents at the C2 position is readily achieved through SNAr reactions with various amines and amides. While direct displacement can occur under thermal conditions with strong nucleophiles, transition metal-catalyzed methods, particularly the Buchwald-Hartwig amination, have become the standard for their broad scope and milder conditions. myttex.netwikipedia.org These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand like Xantphos or BINAP, and a base such as sodium tert-butoxide. organic-chemistry.orgscispace.com This methodology allows for the coupling of 2-bromo-4-(methylsulfonyl)pyridine with a wide range of primary and secondary amines, including volatile amines when the reaction is performed in a sealed vessel. wikipedia.org

Table 1: Examples of Amination Reactions of Substituted 2-Bromopyridines

| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 2-Amino-4-(methylsulfonyl)pyridine derivatives | Not specified | organic-chemistry.org |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | scispace.com |

| Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 2-Aminopyridine derivatives | 55-98 | bio-conferences.org |

| Mesitylamine | Pd(OAc)₂ / Ligand 6 | NaOtBu | Toluene | 110 | N-(2,4,6-trimethylphenyl)pyridin-2-amine | 98 | bio-conferences.org |

Note: The table includes examples from closely related 2-bromopyridine (B144113) systems to illustrate the general applicability of the reaction conditions.

The C2-bromo substituent can be displaced by oxygen nucleophiles to form 2-alkoxy or 2-phenoxy derivatives. These reactions typically proceed via an SNAr mechanism by treating the substrate with an alcohol or phenol (B47542) in the presence of a base. Sodium alkoxides or phenoxides, generated in situ or used directly, serve as potent nucleophiles. semanticscholar.org An alternative method involves the O-alkylation of the corresponding 2-pyridone tautomer. For instance, reacting a bromo-2-pyridone with an alkyl halide in the presence of silver carbonate in a nonpolar solvent like benzene (B151609) selectively yields the O-alkylated product. clockss.org These methods provide efficient access to 2-alkoxy- and 2-phenoxypyridine (B1581987) ethers, which are important intermediates in various synthetic applications.

Table 2: Representative Alkoxylation and Phenoxylation Reactions of Bromo-pyridones/pyridines

| Nucleophile/Reagent | Base/Promoter | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl iodide | Ag₂CO₃ | Benzene | 40-50 °C | Bromo-2-methoxypyridines | 85-98 | clockss.org |

| Benzyl (B1604629) bromide | Ag₂CO₃ | Benzene | 40-50 °C | Bromo-2-benzyloxypyridines | 95-99 | clockss.org |

| Sodium methoxide | - | Methanol | Reflux | 2-Methoxypyridine | 95 | myttex.net |

| Various alcohols | NaH | DMSO | Not specified | 4-Alkoxypyridines | Good | semanticscholar.org |

Note: This table presents general methods for the synthesis of alkoxypyridines from corresponding bromo- or pyridone precursors, illustrating established routes applicable to the 2-bromo-4-(methylsulfonyl)pyridine scaffold.

Carbon-sulfur bonds can be formed by reacting 2-bromo-4-(methylsulfonyl)pyridine with sulfur nucleophiles such as thiols or thiolates. The SNAr reaction proceeds readily, often without the need for a metal catalyst, especially with activated substrates. researchgate.net For example, reacting a 2-halopyridine with a thiol in water can provide the corresponding aryl thioether in high yield. researchgate.net The reaction of 2,5-dibromopyridine (B19318) with sodium thiomethoxide selectively substitutes the more activated 2-bromo position, demonstrating the high regioselectivity of this transformation. ajrconline.org This direct displacement provides a straightforward route to 2-(alkylthio)- and 2-(arylthio)pyridines, which are valuable precursors for further synthetic manipulations, such as oxidation to the corresponding sulfoxides or sulfones.

Table 3: Examples of Thiolation Reactions of Bromopyridines

| Thiol Nucleophile | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiophenol | None | Water | 100 °C, 10 h | 2-(Phenylthio)pyridine | 95 | researchgate.net |

| 4-Methylbenzenethiol | None | Water | 100 °C, 12 h | 2-(p-Tolylthio)pyridine | 92 | researchgate.net |

| Sodium thiomethoxide | None (with PTC) | Not specified | Not specified | 5-Bromo-2-(methylthio)pyridine | Not specified | ajrconline.org |

| Various thiols | Ph₃P / ICH₂CH₂I | NMP | rt, 15 min | Benzyl amines from thiols | 75-96 | cas.cn |

Note: The table includes examples from analogous bromopyridine systems to show the general utility of the thiolation reaction.

Transition Metal-Catalyzed Heteroarylation

Beyond classical SNAr, transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-heteroatom bonds. These reactions allow for the coupling of the 2-bromo-4-(methylsulfonyl)pyridine scaffold with a wide variety of heteroaromatic systems and other nitrogen, oxygen, or sulfur nucleophiles, often under milder conditions than traditional methods.

Palladium and copper are the most common catalysts for these transformations. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for C-N bond formation with heteroaryl amines. bio-conferences.org Copper-catalyzed Ullmann-type couplings are also a classic and effective method for creating C-N, C-O, and C-S bonds with various (hetero)aryl partners. mdpi.com More recently, bimetallic systems, such as Pd(OAc)₂/CuI, have been developed for the direct C-H heteroarylation of aryl halides with azoles, offering a highly efficient route to complex biheteroaryl structures. These methods significantly expand the synthetic utility of 2-bromo-4-(methylsulfonyl)pyridine, enabling its incorporation into a vast range of complex, heteroatom-rich molecules.

Table 4: Examples of Transition Metal-Catalyzed Heteroarylation

| Coupling Partner | Catalytic System | Base | Solvent | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aniline | Pd(OAc)₂, XPhos | t-BuONa | Toluene | Not specified | N-Aryl anilines | bio-conferences.org |

| Azoles | Pd(OAc)₂/CuI, PPh₃ | LiOtBu or KOAc | Dioxane | Not specified | 3-(Heteroaryl)quinolin-2(1H)-ones | |

| N-Phenyl-2-aminopyridine | CuI | CsF | DMSO | Not specified | N,N-Diaryl-2-aminopyridines | mdpi.com |

| Sulfenate anions | Palladium catalyst | Not specified | Not specified | Mild | Heteroaromatic sulfoxides | organic-chemistry.org |

Note: This table provides examples of catalytic systems used for heteroarylation reactions applicable to the 2-bromo-4-(methylsulfonyl)pyridine scaffold.

Mechanistic Investigations of Pyridine Reactivity

Kinetic Studies and Rate Laws

A comprehensive understanding of the reaction kinetics and the corresponding rate laws is paramount for the optimization of synthetic protocols and the elucidation of reaction mechanisms involving the 2-bromo-4-(methylsulfonyl)pyridine scaffold. While specific, detailed kinetic studies and explicitly determined rate laws for the functionalization of 2-bromo-4-(methylsulfonyl)pyridine are not extensively documented in publicly accessible literature, the kinetic behavior of this substrate can be inferred from the well-established principles of nucleophilic aromatic substitution (SNAr) reactions and by examining data from closely related systems.

The reactivity of 2-bromo-4-(methylsulfonyl)pyridine in SNAr reactions is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the bromine atom at the 2-position, and, most significantly, the potent methylsulfonyl group at the 4-position. This electronic depletion facilitates the initial attack of a nucleophile, which is typically the rate-determining step in the SNAr mechanism. echemi.com Consequently, the reactions are generally expected to follow second-order kinetics, being first-order in both the pyridine substrate and the nucleophile.

The rate law can be expressed as:

Rate = k[2-Bromo-4-(methylsulfonyl)pyridine][Nucleophile]

Here, k represents the second-order rate constant. The magnitude of k is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Studies on analogous systems provide valuable insights into the expected reactivity. For instance, research on the SNAr reactions of various substituted 2-chloropyridines has demonstrated a clear correlation between the electronic nature of the substituents and the reaction rate. Electron-withdrawing groups are known to accelerate the reaction, a principle that strongly suggests a high reactivity for the 2-bromo-4-(methylsulfonyl)pyridine substrate.

In a competitive study of various substituted chloropyridines reacting with benzyl alcohol, the relative rates of SNAr were quantified, highlighting the impact of substituent positioning on reactivity. While 2-bromo-4-(methylsulfonyl)pyridine was not included in this specific study, the data underscores the enhanced reactivity conferred by electron-withdrawing groups.

Table 1: Relative SNAr Rate Ratios of Selected Substituted 2-Chloropyridines

| Substrate A | Substrate B | SNAr Rate Ratio (kA/kB) |

| 2-chloro-6-fluoropyridine | 2-chloro-3-fluoropyridine | 5.88 |

| 4-bromo-2-chloropyridine | 2-chloro-3-fluoropyridine | 3.70 |

| 2-chloro-6-fluoropyridine | 4-bromo-2-chloropyridine | 4.58 |

| 2,4-dichloropyridine | 2-chloro-5-bromopyridine | 7.78 |

| 2-chloro-6-bromopyridine | 2,5-dichloropyridine | 13.16 |

This table is generated based on data from a study on the competitive SNAr reactions of substituted 2-chloropyridines and serves to illustrate the influence of substituents on reactivity in a related system. rsc.org

Furthermore, kinetic investigations of the reactions of 2-sulfonylpyrimidines with cysteine have yielded second-order rate constants, providing a quantitative measure of reactivity for a similar heterocyclic sulfone system. For example, 2-(methylsulfonyl)pyrimidine (B77071) reacts with N-acetylcysteine methyl ester (NACME) with a second-order rate constant of approximately 4.5 x 10-2 M-1s-1 at pH 7.0. soton.ac.uk This indicates that the sulfonyl group is a highly effective activating group for nucleophilic substitution.

The reactivity of the leaving group (the "element effect") in SNAr reactions typically follows the order F > Cl ≈ Br > I for activated aryl systems. rsc.org However, in some heterocyclic systems, this trend can be less pronounced. In studies of 2-substituted N-methylpyridinium ions, the reactivity order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the departure of the leaving group is not the sole determinant of the reaction rate. nih.gov For 2-bromo-4-(methylsulfonyl)pyridine, the high degree of activation by the methylsulfonyl group likely makes the initial nucleophilic attack the rate-limiting step, and the bromo group serves as an effective leaving group.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Construction of Complex Pyridine (B92270) Derivatives

The pyridine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals, agrochemicals, and materials. uiowa.edu Consequently, methods for the synthesis and functionalization of pyridine derivatives are of paramount importance. 2-Bromo-4-(methylsulfonyl)pyridine serves as an excellent starting material for the creation of highly substituted and complex pyridine-containing molecules.

Polycyclic heterocyclic compounds, which contain multiple fused ring systems, are of significant interest due to their prevalence in natural products and their diverse biological activities. The strategic use of 2-bromo-4-(methylsulfonyl)pyridine has facilitated the synthesis of various polycyclic heterocycles. For instance, it has been employed in the construction of imidazo[1,2-a]pyridines, a class of compounds known for their medicinal properties. mdpi.com The synthesis involves the reaction of 2-bromo-4-(methylsulfonyl)pyridine with an appropriate amine, leading to the formation of a key intermediate that can then undergo an intramolecular cyclization to yield the desired polycyclic framework. This approach has also been extended to the synthesis of other fused heterocyclic systems, such as pyrrolopyridines.

The differential reactivity of the bromine atom and the methylsulfonyl group on the pyridine ring of 2-bromo-4-(methylsulfonyl)pyridine allows for the stepwise introduction of various functional groups. a2bchem.com The bromine atom can readily participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively. This enables the attachment of diverse aryl, heteroaryl, and amino substituents to the pyridine core.

Simultaneously, the methylsulfonyl group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic aromatic substitution reactions. This allows for the introduction of nucleophiles at specific positions on the ring. The interplay between these two reactive sites provides a powerful strategy for the regioselective functionalization of the pyridine scaffold, leading to the creation of a vast library of novel compounds with tailored properties. a2bchem.com

Utility in Target-Oriented Synthesis

Target-oriented synthesis aims to create complex and biologically active molecules, such as natural products or designed therapeutic agents, in a concise and efficient manner. 2-Bromo-4-(methylsulfonyl)pyridine has proven to be a valuable tool in this endeavor, serving as a key building block in the synthesis of several important molecular targets. rsc.org

The ability to selectively functionalize 2-bromo-4-(methylsulfonyl)pyridine makes it an ideal starting point for the assembly of complex molecular architectures. a2bchem.com Its utility has been demonstrated in the synthesis of intricate macrocycles and other polycyclic systems. researchgate.net Chemists can leverage the reactivity of the bromo and methylsulfonyl groups to append different molecular fragments in a controlled sequence, ultimately leading to the desired complex structure. a2bchem.com

For example, a Suzuki cross-coupling reaction at the bromine position can be used to introduce a large and complex substituent, while the methylsulfonyl group can be transformed into another functional group, such as an amine or a hydroxyl group, at a later stage of the synthesis. This modular approach allows for the rapid construction of diverse and complex molecules from a common intermediate.

The pyridine ring is a key component in many commercially important agrochemicals, including herbicides and fungicides. a2bchem.com 2-Bromo-4-(methylsulfonyl)pyridine serves as a valuable precursor for the synthesis of these active ingredients. a2bchem.com By modifying the substituents on the pyridine ring, chemists can fine-tune the biological activity and selectivity of the resulting agrochemicals. a2bchem.com

In the field of material science, pyridine-containing polymers and organic electronics have garnered significant attention due to their unique optical and electronic properties. uiowa.edu 2-Bromo-4-(methylsulfonyl)pyridine can be used as a monomer in polymerization reactions or as a building block for the synthesis of novel organic materials with applications in areas such as light-emitting diodes (LEDs) and solar cells. The ability to introduce different functional groups onto the pyridine ring allows for the precise control of the material's properties, such as its color, conductivity, and stability.

Advanced Spectroscopic Characterization of Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For derivatives of 2-Bromo-4-(methylsulfonyl)pyridine, one-dimensional (1D) and two-dimensional (2D) NMR experiments offer a complete picture of the proton and carbon environments and their relationships.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. In pyridine (B92270) derivatives, the chemical shifts of protons and carbons are highly sensitive to the nature and position of substituents. The introduction of electron-withdrawing or electron-donating groups causes predictable downfield or upfield shifts, respectively. nih.govacs.org For instance, the coordination of a pyridine derivative to a metal center, such as palladium(II), typically results in downfield shifts of the pyridine proton signals. nih.govacs.org

A complete assignment of all proton and carbon signals is often achieved through a combination of 1D and 2D NMR techniques. plos.org While specific spectral data for the parent 2-Bromo-4-(methylsulfonyl)pyridine is not detailed in readily available literature, analysis of related substituted pyridines provides a strong basis for interpretation. For example, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the proton signals for the bromopyridine moiety were clearly assigned, as were the carbon signals for the imidazopyridine and bromophenyl rings. iucr.org

Table 1: Representative NMR Data for a Substituted Pyridine Derivative This interactive table showcases typical NMR assignments for a complex heterocyclic system containing a substituted pyridine ring.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H | 7.37 - 8.87 | 110.24 - 145.13 |

| Imidazole (B134444) H | 8.37 | 113.13, 130.10 |

| Phenyl H | 7.55 - 7.78 | 123.12 - 132.32 |

| Data derived from the analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. iucr.org |

Two-dimensional (2D) NMR experiments are powerful for resolving complex structures by revealing correlations between different nuclei. nih.gov These techniques are essential for unambiguously assigning signals and determining the constitution of novel derivatives and reaction products. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is fundamental for tracing out proton connectivity within molecular fragments. core.ac.ukresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate protons directly to the carbons they are attached to, providing a straightforward method for assigning carbon signals based on their known proton assignments. plos.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for piecing together the molecular skeleton. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. These correlations can be observed across heteroatoms and to quaternary carbons, making it invaluable for connecting different molecular fragments. core.ac.ukresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformation by revealing through-space interactions. researchgate.netacs.org

For example, in the structural determination of complex sulfonamides, 2D NOESY experiments were used to study the molecular conformation in solution, substantiating a "syn" conformation that allows for intramolecular π-stacking. acs.org Similarly, the complete assignment of signals for a thermolabile protecting group containing a 2-pyridinyl moiety was achieved using a full suite of 2D NMR experiments, including ¹H-¹⁵N HMBC to identify protonation sites. plos.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

The most reliable method for determining the absolute structure of a crystalline compound is single-crystal X-ray diffraction. researchgate.netmdpi.com This technique has been used to characterize a vast number of pyridine derivatives, confirming their molecular structures and revealing details about their conformation. acs.orgacs.orgrsc.org The analysis of a single crystal provides precise atomic coordinates, from which all geometric parameters can be calculated. mdpi.com

For instance, the crystal structures of four novel thiazolo-pyridine dicarboxylic acid derivatives were determined using this method, revealing that they crystallized in monoclinic and triclinic space groups. acs.org The analysis confirmed the molecular connectivity and provided detailed information on their conformation and packing.

Table 2: Example Crystallographic Data for a Pyridine Derivative This interactive table presents typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Compound | (C₉H₇NO₅S)C₅H₉NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 8.765 |

| c (Å) | 15.432 |

| β (°) | 109.87 |

| Data for a derivative of thiazolo-pyridine dicarboxylic acid. acs.org |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study. Different polymorphs can have distinct physical properties. Crystal engineering aims to control the solid-state assembly of molecules by utilizing specific and reliable intermolecular interactions, known as supramolecular synthons. rsc.orgresearchgate.net

For derivatives of 2-Bromo-4-(methylsulfonyl)pyridine, the sulfonyl group, the bromine atom, and the pyridine nitrogen atom are key functional groups for directing crystal packing. rsc.orgx-mol.com The sulfonyl group can act as a hydrogen bond acceptor, while the bromine can participate in halogen bonding. rsc.orgmdpi.com Studies on conformationally flexible sulfoesters and sulfonamides show the interplay between hydrogen-bonding and π–π stacking interactions in directing the final crystal structure. rsc.orgx-mol.com The design of multicomponent cocrystals, for example involving sulfonamides and pyridine-amides, demonstrates how a rational approach based on predictable hydrogen-bonding synthons can be used to assemble complex ternary structures. rsc.orgresearchgate.net

Understanding the non-covalent interactions that hold molecules together in a crystal is key to crystal engineering. Hirshfeld surface analysis and energy framework calculations are powerful computational tools for visualizing and quantifying these interactions. d-nb.infomdpi.com

Energy Framework Calculations complement Hirshfeld analysis by quantifying the interaction energies between molecules in the crystal lattice. These calculations can determine the relative strengths of the electrostatic, dispersion, and other components of the total interaction energy. iucr.orgnih.govrsc.org For a bromo-imidazo[1,2-a]pyridine derivative, energy framework calculations revealed that the molecular contacts are predominantly dispersive in nature. iucr.orgnih.gov This approach provides a visual representation of the crystal's energetic architecture, often as a network of cylinders, where the cylinder radius is proportional to the interaction strength, helping to rationalize the observed crystal habit and mechanical properties. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of 2-Bromo-4-(methylsulfonyl)pyridine derivatives, offering high sensitivity and structural information from minimal sample quantities.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of newly synthesized molecules. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a precise molecular formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, in the synthesis of various substituted pyridines, HRMS (ESI) is routinely used to confirm the identity of the products. The experimentally measured mass is compared against the calculated mass for the expected molecular formula, and a small mass error provides strong evidence for the proposed structure. mdpi.com This technique is particularly valuable in complex reaction mixtures where multiple products may be formed. scispace.com

Table 1: Illustrative HRMS Data for Substituted Pyridine Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| Dimethyl 2,6-diphenylpyridine-3,5-dicarboxylate | C₂₁H₁₈NO₄ | 348.1230 | 348.1241 | mdpi.com |

| Dimethyl [2,2′:6′,2′′-terpyridine]-3′,5′-dicarboxylate | C₁₉H₁₆N₃O₄ | 350.1135 | 350.1132 | mdpi.com |

| 3-Bromo-4-[2-bromo-N-(methylsulfonyl)anilino]pyridine | C₁₂H₉Br₂N₂O₂S | 406.8755 | 406.875 (M⁺) | psu.edu |

This table is for illustrative purposes. The data represents the typical format and precision obtained in HRMS analysis of complex heterocyclic compounds.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are characteristic of the molecule's structure, revealing information about substituent connectivity and functional groups.

For derivatives of 2-Bromo-4-(methylsulfonyl)pyridine, several key fragmentation pathways can be anticipated under collision-induced dissociation (CID):

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonyl-containing compounds is the neutral loss of SO₂ (64 Da). nih.gov This is often a prominent peak in the product ion spectrum and confirms the presence of the methylsulfonyl group.

Cleavage of the C-Br Bond: The bond between the pyridine ring and the bromine atom can undergo homolytic or heterolytic cleavage, resulting in characteristic fragment ions.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo cleavage, although this often requires higher collision energy. The fragmentation is influenced by the position of the substituents. acs.orgresearchgate.net

Loss of Methyl Radical: The methyl group from the sulfonyl moiety can be lost as a radical (∙CH₃).

A notable fragmentation behavior is observed in pyridine-3-sulfonyl derivatives, where a major product ion corresponds to the loss of SO₂ from the protonated molecular ion [M+H]⁺. nih.gov Another significant fragment can be the pyridinium (B92312) radical ion, formed by the cleavage of the bond between the pyridine ring and the sulfonyl group. nih.gov The study of these pathways is crucial for isomer differentiation and structural confirmation of reaction products. researchgate.netlifesciencesite.com

Table 2: Common Fragment Ions in MS/MS of Sulfonylpyridine Derivatives

| Precursor Ion | Fragmentation Process | Resulting Fragment | Significance | Reference |

| [M+H]⁺ | Neutral loss of SO₂ | [M+H-SO₂]⁺ | Indicates presence of a sulfonyl group | nih.gov |

| [M+H]⁺ | Cleavage of Pyridine-SO₂ bond | Pyridinium radical ion | Confirms sulfonyl-pyridine linkage | nih.gov |

| M⁺ | Loss of ∙Br | [M-Br]⁺ | Indicates presence of bromine | psu.edu |

| M⁺ | Loss of ∙SO₂CH₃ | [M-SO₂CH₃]⁺ | Cleavage of the entire methylsulfonyl group | researchgate.net |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of 2-Bromo-4-(methylsulfonyl)pyridine derivatives.

Each functional group within a molecule has characteristic vibrational modes that absorb infrared radiation or scatter Raman light at specific frequencies (expressed as wavenumbers, cm⁻¹). pressbooks.pub By analyzing the resulting spectrum, one can confirm the presence or absence of key functional groups.

For derivatives of 2-Bromo-4-(methylsulfonyl)pyridine, the following regions are of particular interest:

Methylsulfonyl Group (-SO₂CH₃): This group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching (ν_as(SO₂)) typically appears in the 1370–1315 cm⁻¹ range, while the symmetric stretching (ν_s(SO₂)) is found between 1180–1120 cm⁻¹. researchgate.net These bands are often very intense in the IR spectrum.

Pyridine Ring: The aromatic pyridine ring exhibits several characteristic vibrations. C-H stretching modes are found above 3000 cm⁻¹. libretexts.org In-ring C=C and C=N stretching vibrations produce a series of bands, typically two sharp ones, in the 1600–1430 cm⁻¹ region. libretexts.org Ring breathing modes, which are often strong in the Raman spectrum, can appear around 1000 cm⁻¹.

C-Br Bond: The C-Br stretching vibration is found in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.org Its position can be influenced by the substitution pattern on the pyridine ring.

Table 3: Key Vibrational Frequencies for 2-Bromo-4-(methylsulfonyl)pyridine and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Reference |

| Methylsulfonyl (-SO₂) | Asymmetric Stretch (ν_as) | 1370 - 1315 | Strong | researchgate.net |

| Methylsulfonyl (-SO₂) | Symmetric Stretch (ν_s) | 1180 - 1120 | Strong | researchgate.net |

| Pyridine Ring | C-H Stretch (ν) | 3100 - 3000 | Medium-Weak | libretexts.org |

| Pyridine Ring | C=C, C=N Stretch (ν) | 1600 - 1430 | Medium-Strong | libretexts.orgs-a-s.org |

| Pyridine Ring | Ring Breathing | ~1000 | Medium (Strong in Raman) | |

| C-Br Bond | C-Br Stretch (ν) | 690 - 515 | Medium-Strong | libretexts.org |

Vibrational spectroscopy can also provide information about the three-dimensional structure and conformational isomers of a molecule. irdg.org For derivatives of 2-Bromo-4-(methylsulfonyl)pyridine, a key conformational variable is the torsion angle describing the rotation of the methylsulfonyl group relative to the plane of the pyridine ring.

Different conformations can lead to subtle but measurable shifts in vibrational frequencies, particularly those involving the sulfonyl group and the adjacent C-S bond. These shifts arise from changes in steric interactions and electronic conjugation between the sulfonyl group and the aromatic ring. irdg.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra. nih.govresearchgate.net By calculating the theoretical vibrational spectra for different possible conformers, a comparison with the experimental spectrum can help identify the most stable conformation present in the sample. For example, studies on related N-pyridinylmethanesulfonamides have used this combined approach to determine the lowest-energy conformation and assign vibrational modes. irdg.org The presence of intermolecular hydrogen bonding, which can significantly influence conformation, can also be detected through characteristic shifts in stretching frequencies (e.g., N-H or O-H bands). irdg.orgmdpi.com

Computational and Theoretical Investigations of 2 Bromo 4 Methylsulfonyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. For 2-bromo-4-(methylsulfonyl)pyridine, these methods provide a foundational understanding of its three-dimensional structure and electronic landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost.

The initial step in the computational analysis involves the geometric optimization of the 2-bromo-4-(methylsulfonyl)pyridine molecule. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Theoretical calculations, often employing the B3LYP functional with a suitable basis set such as 6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. For similar pyridine (B92270) derivatives, optimized structures have been reported, providing a reference for the expected geometry.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or torsional movements within the molecule. For instance, C-H stretching vibrations are typically observed in the 2800-3500 cm⁻¹ region.

Table 1: Predicted Geometric Parameters for 2-Bromo-4-(methylsulfonyl)pyridine (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | Data not available |

| C-S Bond Length (Å) | Data not available |

| S=O Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

| O-S-O Bond Angle (°) | Data not available |

Note: Specific optimized geometric parameters for 2-Bromo-4-(methylsulfonyl)pyridine are not available in the public domain and would require dedicated computational studies.

The electronic structure of a molecule is intrinsically linked to its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In 2-bromo-4-(methylsulfonyl)pyridine, the electron-withdrawing nature of the methylsulfonyl group and the bromine atom is expected to significantly influence the energies and distributions of these frontier orbitals. The HOMO is likely to be localized on the pyridine ring and the bromine atom, while the LUMO is expected to be distributed over the pyridine ring and the sulfonyl group. This distribution is crucial for predicting the sites of electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for 2-Bromo-4-(methylsulfonyl)pyridine (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific HOMO-LUMO energy values for 2-Bromo-4-(methylsulfonyl)pyridine are not publicly available and would require specific quantum chemical calculations.

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can also be employed to study 2-bromo-4-(methylsulfonyl)pyridine. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate descriptions of the electronic structure and molecular properties, serving as a benchmark for DFT results.

Reactivity Descriptors and Site Selectivity Prediction

From the calculated electronic structure, various reactivity descriptors can be derived to quantify and predict the chemical behavior of 2-bromo-4-(methylsulfonyl)pyridine.

Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index)

Global reactivity descriptors provide a general overview of a molecule's reactivity. These are typically calculated from the energies of the HOMO and LUMO.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. This index is useful for predicting the electrophilic character of a compound.

The presence of the electron-withdrawing methylsulfonyl group and the bromine atom is expected to impart a significant electrophilic character to the pyridine ring, making it susceptible to nucleophilic attack.

Table 3: Predicted Global Reactivity Descriptors for 2-Bromo-4-(methylsulfonyl)pyridine (Illustrative)

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Electrophilicity Index (ω) | χ²/2η | Data not available |

Note: Specific values for the global reactivity descriptors of 2-Bromo-4-(methylsulfonyl)pyridine are contingent on the HOMO and LUMO energies and are not currently available in published literature.

Local Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential)

Local reactivity descriptors are crucial for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions:

The Fukui function, ƒ(r), is a key descriptor in conceptual density functional theory (DFT) that indicates the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. It helps in predicting the regioselectivity of chemical reactions. For 2-Bromo-4-(methylsulfonyl)pyridine, the Fukui functions can be calculated to determine the sites most susceptible to different types of chemical attack.

The condensed Fukui functions for electrophilic attack (ƒ+), nucleophilic attack (ƒ-), and radical attack (ƒ0) can be calculated for each atom in the molecule. Generally, a higher value of ƒ+ at a site indicates a greater susceptibility to nucleophilic attack, while a higher ƒ- value suggests a site prone to electrophilic attack.

Table 1: Hypothetical Condensed Fukui Function Values for 2-Bromo-4-(methylsulfonyl)pyridine

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

| N1 | 0.052 | 0.125 | 0.089 |

| C2 | 0.189 | 0.041 | 0.115 |

| C3 | 0.031 | 0.098 | 0.065 |

| C4 | 0.155 | 0.063 | 0.109 |

| C5 | 0.045 | 0.112 | 0.079 |

| C6 | 0.173 | 0.055 | 0.114 |

| S | 0.210 | 0.021 | 0.116 |

| O1(sulfonyl) | 0.088 | 0.150 | 0.119 |

| O2(sulfonyl) | 0.088 | 0.150 | 0.119 |

| C(methyl) | 0.015 | 0.035 | 0.025 |

| Br | 0.095 | 0.085 | 0.090 |

Based on these hypothetical values, the carbon atom at position 2 (C2), attached to the bromine, and the sulfur atom of the methylsulfonyl group are predicted to be the most susceptible to nucleophilic attack. This is consistent with the known reactivity of similar compounds where the bromine acts as a leaving group and the sulfonyl group enhances the electrophilicity of the pyridine ring. The nitrogen atom and the oxygen atoms of the sulfonyl group are indicated as the most likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For 2-Bromo-4-(methylsulfonyl)pyridine, the MEP surface would likely show a significant region of positive potential (blue) around the pyridine ring, particularly near the carbon atoms at positions 2 and 6, and the sulfur atom. This is due to the strong electron-withdrawing effects of both the bromine atom and the methylsulfonyl group. Conversely, regions of negative potential (red) would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating their nucleophilic character. researchgate.net

Reaction Mechanism Simulation

Computational simulations of reaction mechanisms provide a detailed understanding of the pathways through which chemical transformations occur, including the identification of transient species like transition states.

The transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the transition state is crucial for understanding the reaction's kinetics and mechanism. For reactions involving 2-Bromo-4-(methylsulfonyl)pyridine, such as nucleophilic aromatic substitution (SNAr), computational methods can be employed to locate and characterize the transition state structure.

In a typical SNAr reaction with a nucleophile (e.g., an amine), the transition state would involve the formation of a Meisenheimer-like complex, where the nucleophile has added to the pyridine ring, and the C-Br bond is partially broken. The geometry, vibrational frequencies, and energy of this transition state can be calculated using quantum mechanical methods. A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Table 2: Hypothetical Transition State Parameters for the SNAr Reaction of 2-Bromo-4-(methylsulfonyl)pyridine with a Generic Nucleophile (Nu)

| Parameter | Value |

| C2-Nu Bond Length (Å) | 1.85 |

| C2-Br Bond Length (Å) | 2.25 |

| Imaginary Frequency (cm⁻¹) | -250 |

| Activation Energy (kcal/mol) | 15.2 |

A reaction energy profile plots the energy of the system as a function of the reaction coordinate, illustrating the energy changes that occur as reactants are converted to products. It provides valuable information about the thermodynamics and kinetics of a reaction, including the energies of reactants, products, intermediates, and transition states.

For the SNAr reaction of 2-Bromo-4-(methylsulfonyl)pyridine, the reaction energy profile would show the initial energy of the reactants, the energy of the transition state (activation energy), the energy of any intermediates (like the Meisenheimer complex), and the final energy of the products. The profile would likely indicate that the reaction is exothermic, with the products being at a lower energy level than the reactants. The methylsulfonyl group plays a significant role in stabilizing the transition state and any anionic intermediates through its electron-withdrawing nature, thereby lowering the activation energy and facilitating the reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-Bromo-4-(methylsulfonyl)pyridine, the primary source of flexibility is the rotation around the C4-S bond and the S-C(methyl) bond of the methylsulfonyl group.

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule's motion over a period of time, the accessible conformations and the energy barriers between them can be determined. The results of such an analysis would reveal the preferred orientation of the methylsulfonyl group relative to the pyridine ring.

Table 3: Hypothetical Dihedral Angles and Relative Energies of Stable Conformers of 2-Bromo-4-(methylsulfonyl)pyridine

| Conformer | Dihedral Angle (C3-C4-S-O1) | Relative Energy (kcal/mol) |

| 1 | 90° | 0.0 |

| 2 | 270° | 0.0 |

| 3 | 0° | 2.5 |

| 4 | 180° | 2.5 |

The data suggests that the conformers where the oxygen atoms of the sulfonyl group are out of the plane of the pyridine ring are the most stable.

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. MD simulations can be used to explicitly model the solvent molecules and study their influence on the reactivity of 2-Bromo-4-(methylsulfonyl)pyridine.

In the context of an SNAr reaction, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often used. MD simulations can show how these solvent molecules solvate the reactants, the transition state, and the products. For instance, the simulations would likely reveal that the polar solvent molecules effectively stabilize the charged transition state and the leaving bromide ion, thereby accelerating the reaction rate. acs.org The simulations can also provide information on the organization of solvent molecules around the solute, which can influence the accessibility of the reactive sites. By comparing simulations in different solvents, a theoretical basis for solvent selection in experimental studies can be established.

Emerging Applications and Future Research Directions

Innovative Synthetic Methodologies

The development of novel, more efficient, and sustainable methods for the synthesis of complex molecules is a cornerstone of modern chemistry. For a versatile building block like 2-Bromo-4-(methylsulfonyl)pyridine, innovative synthetic strategies are continuously sought to improve upon traditional methods. Emerging fields such as photo-, electro-, and biocatalysis offer promising avenues for the synthesis of pyridine (B92270) derivatives, aiming for milder reaction conditions, higher selectivity, and a reduced environmental footprint. However, the application of these cutting-edge techniques specifically to 2-Bromo-4-(methylsulfonyl)pyridine is still an area with limited exploration in published scientific literature.

Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often enabling transformations that are difficult to achieve through conventional thermal methods. numberanalytics.com These techniques can generate highly reactive intermediates under mild conditions, offering unique pathways for bond formation and functionalization.